![molecular formula C16H13F3N4O4S B5574534 (2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B5574534.png)

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

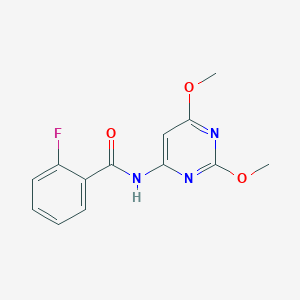

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and trifluoromethyl groups

科学的研究の応用

Cytotoxic Activities and Potential as Anticancer Agents

- Thiosemicarbazones derived from benzaldehyde, including methoxy-substituted derivatives, have demonstrated selective cytotoxic activities against cancer cell lines. For instance, certain iron(III) and nickel(II) chelates of methoxy-substituted N1,N4-diarylidene-S-methyl-thiosemicarbazones exhibited significant anti-leukemic effects in K562 cells without affecting ECV304 cells, highlighting their potential as selective anticancer agents (Atasever et al., 2010). Similar compounds were characterized for their synthesis, structural properties, and cytotoxic activities, further emphasizing the role of thiosemicarbazone derivatives in cancer research (Bal et al., 2007).

Analytical Applications

- Methoxy-substituted benzaldehyde thiosemicarbazones have been utilized in the analytical field, specifically for the simultaneous spectrophotometric determination of metal ions such as cobalt(II), nickel(II), and vanadium(V). The reagent reacts with these metals to form colored species, which can be quantitatively measured, indicating its usefulness in trace metal analysis (Kumar et al., 2006).

Antitrypanosomal Activity

- Novel derivatives synthesized from natural compounds, like diterpene kaurenoic acid, and modified with thiosemicarbazone groups have shown promising antitrypanosomal activities. These findings suggest potential therapeutic applications against Trypanosoma cruzi, the causative agent of Chagas disease (Haraguchi et al., 2011).

Antimicrobial and Antifungal Activities

- Thiosemicarbazone complexes have been investigated for their antimicrobial and antifungal properties, demonstrating significant activity against various bacterial and fungal strains. This highlights their potential as lead compounds for the development of new antimicrobial agents (Melha, 2008).

In Silico Studies and Anti-Cancer Activity

- In silico studies and experimental evaluations have indicated that thiosemicarbazone derivatives exhibit potent anti-cancer activities against various cell lines. Molecular docking and ADMET predictions support their potential as multi-targeting drug candidates, emphasizing the importance of structure-activity relationships in the development of anticancer drugs (Sibuh et al., 2021).

Safety and Hazards

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Formation of the Benzylidene Intermediate: This involves the reaction of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde with hydrazinecarbothioamide under controlled conditions.

Condensation Reaction: The benzylidene intermediate undergoes a condensation reaction to form the final product. This step requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

化学反応の分析

Types of Reactions

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide can undergo various chemical reactions, including:

- Oxidation

特性

IUPAC Name |

[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O4S/c1-26-14-6-9(8-21-22-15(20)28)2-4-13(14)27-12-5-3-10(16(17,18)19)7-11(12)23(24)25/h2-8H,1H3,(H3,20,22,28)/b21-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNESRXNQXJICEB-ODCIPOBUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE](/img/structure/B5574461.png)

![5-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-methoxybenzamide hydrochloride](/img/structure/B5574472.png)

![1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5574485.png)

![4-{4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5574491.png)

![N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5574498.png)

![2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5574506.png)

![4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5574539.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5574547.png)

![2-[(4aR,7aS)-6,6-dioxo-4-(pyrrolidine-1-carbonyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]acetic acid](/img/structure/B5574555.png)

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5574563.png)